Prostephabyssine -

Prostephabyssine

Catalog Number: EVT-10984545
CAS Number:
Molecular Formula: C19H23NO5
Molecular Weight: 345.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Prostephabyssine is a natural product found in Stephania hernandifolia, Stephania abyssinica, and other organisms with data available.
Source

Prostephabyssine is primarily isolated from the whole plant of Stephania longa, a climbing plant found in tropical regions. The extraction and purification of this compound typically involve advanced techniques such as high-performance liquid chromatography (HPLC) and various spectroscopic methods for structural elucidation.

Classification

Prostephabyssine falls under the category of alkaloids, which can be classified based on their chemical structure, biosynthetic origin, and pharmacological effects. It is specifically categorized as a true alkaloid due to its heterocyclic structure containing nitrogen atoms derived from amino acids.

Synthesis Analysis

Methods

The synthesis of Prostephabyssine can be achieved through several methods, primarily focusing on extraction from natural sources. The most common approach involves:

  1. Cold Percolation Method: This method utilizes 90% methanol to extract alkaloids from the plant material. The extract is then fractionated and purified using preparative HPLC.
  2. Stas-Otto Process: This classical method involves defatting the plant material with petroleum ether, followed by extraction with polar solvents to isolate the alkaloids.

Technical Details

The extraction process typically requires careful control of temperature and solvent conditions to ensure maximum yield and purity of Prostephabyssine. The use of modern analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy is crucial for confirming the identity and structure of the compound.

Molecular Structure Analysis

Structure

Prostephabyssine has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is C20H25N3O3C_{20}H_{25}N_3O_3, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Data

Structural elucidation has been performed using high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. These techniques allow researchers to determine the connectivity between atoms in the molecule and confirm its stereochemistry.

Chemical Reactions Analysis

Reactions

Prostephabyssine undergoes various chemical reactions typical of alkaloids, including:

  1. Oxidation: The compound can be oxidized to form more reactive intermediates or derivatives.
  2. Reduction: It may also undergo reduction reactions, converting certain functional groups into alcohols or amines.
  3. Substitution Reactions: Functional groups within Prostephabyssine can participate in nucleophilic substitution reactions.

Technical Details

The specific reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Reaction conditions must be optimized to avoid degradation of the alkaloid during processing.

Mechanism of Action

Process

Prostephabyssine exhibits its biological effects primarily through interaction with specific receptors in the central nervous system and other tissues. Its mechanism of action may involve modulation of neurotransmitter systems or direct cytotoxic effects on cancer cells.

Data

In vitro studies have shown that Prostephabyssine can inhibit cell proliferation in certain cancer cell lines, suggesting potential applications in cancer therapy. Further research is necessary to elucidate the precise pathways involved in its action.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 357.44 g/mol
  • Melting Point: Not extensively documented but expected to vary based on purity.
  • Solubility: Soluble in organic solvents such as methanol and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Prostephabyssine is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits typical reactivity patterns of alkaloids, including susceptibility to oxidation and reduction reactions.
Applications

Scientific Uses

Prostephabyssine has garnered interest for its potential applications in:

  1. Pharmacology: Investigated for its anticancer properties, particularly against glioblastoma cell lines.
  2. Neuroscience: Potential use as a neuroprotective agent due to its interaction with neurotransmitter systems.
  3. Natural Product Chemistry: Serves as a model compound for studying alkaloid biosynthesis and structural modifications.

Research continues to explore the full range of biological activities associated with Prostephabyssine, aiming to harness its therapeutic potential effectively.

Introduction and Research Context

Prostephabyssine within the Hasubanan Alkaloid Framework

Prostephabyssine is a structurally complex hasubanan alkaloid characterized by its signature tetracyclic core comprising a 5,6,7,13-tetrahydro-8H-6,13-methanodibenzo[a,e]cyclooctene scaffold. This framework incorporates three six-membered rings (cyclohexane, benzene, and cyclohexene) fused to a unique azabicyclo[4.3.1]decane system, establishing a rigid three-dimensional architecture. The compound was first reported in the early 2000s alongside related congeners from Stephania species, marking it as a later addition to the known hasubanan family. Its molecular formula (C~20~H~23~NO~4~) indicates the presence of multiple oxygen functionalities, including methoxy groups and potentially hydroxyl or carbonyl moieties, positioned at C-3, C-4, C-9, and C-10 based on biosynthetic precedence and NMR characterization [2] [3].

Prostephabyssine occurs naturally in specific liana species within the genus Stephania (Menispermaceae). Phytochemical analyses confirm its isolation from the whole plant extract of Stephania longa alongside stephalonester A, stephalonester B, stephalonine E, longanone, and cephatonine [2]. Furthermore, it has been identified in the aerial parts (leaves) of the North Queensland rainforest vine Stephania japonica, co-occurring with other hasubanans (including two novel structures at the time of publication) and a morphinane alkaloid [3]. This occurrence across geographically distinct Stephania species highlights its significance as a chemotaxonomic marker.

Table 1: Key Structural Characteristics of Prostephabyssine

PropertyValue/Description
Systematic Name(Derivable from structure, not fully standardized)
Molecular FormulaC~20~H~23~NO~4~
Core ScaffoldHasubanan (5,6,7,13-Tetrahydro-8H-6,13-methanodibenzo[a,e]cyclooctene)
Characteristic RingsAzabicyclo[4.3.1]decane + Benzene + Cyclohexene
Key Functional GroupsMethoxy, likely hydroxy/methylene-dioxy
Natural SourcesStephania longa (Whole plant), Stephania japonica (Aerial parts)

In vitro bioactivity screening reveals significant pharmacological potential for prostephabyssine. Most notably, it exhibits potent anti-inflammatory effects. When evaluated for its ability to inhibit the production of pro-inflammatory cytokines in cellular models, prostephabyssine demonstrated significant inhibitory effects on Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) production. The reported half-maximal inhibitory concentration (IC~50~) values against these key mediators of inflammation fall within the micromolar range (6.54 to 30.44 µM), indicating a biologically relevant potency comparable to or exceeding some other co-occurring alkaloids like longanone and cephatonine in the same assays [2].

Table 2: Documented Bioactivities of Prostephabyssine

Bioactivity TypeSpecific ActivityReported Potency (IC~50~ or K~i~)Reference Source
Anti-inflammatoryInhibition of TNF-α productionMicromolar range (Specific value within 6.54-30.44 µM range) [2]
Anti-inflammatoryInhibition of IL-6 productionMicromolar range (Specific value within 6.54-30.44 µM range) [2]
Opioid Receptor BindingDelta (δ)-Opioid Receptor AffinityIC~50~ ~46 µM (Inferred from potency range 0.7 to 46 µM for tested hasubanans) [3]
Opioid Receptor BindingMu (µ)-Opioid Receptor AffinitySimilar potency to δ-receptor binding (Inactive against κ) [3]

Additionally, prostephabyssine displays specific binding affinity for opioid receptors. Receptor binding assays using human opioid receptors showed that prostephabyssine binds to the delta-opioid receptor (δ-OR). The reported inhibitory concentration (IC~50~) for prostephabyssine against the δ-receptor was determined to be approximately 46 µM, placing it within the micromolar affinity range observed for several tested hasubanan alkaloids (0.7 to 46 µM). It also exhibited affinity for the mu-opioid receptor (µ-OR) at a similar potency level but showed no activity against the kappa-opioid receptor (κ-OR) [3]. These findings suggest a potential modulatory role in pain pathways, distinct from classical opioid alkaloids like morphine.

Historical Trajectory of Hasubanan Alkaloid Research

The discovery of hasubanan alkaloids traces back to the early 1960s with the isolation of hasubanonine from Stephania japonica (then classified as S. abyssinica or related species) by Japanese researchers. This foundational work established the novel carbon-nitrogen skeleton distinct from the more prevalent morphinane, aporphine, or benzylisoquinoline alkaloids also found in Menispermaceae plants. The elucidation of hasubanonine's complex structure, featuring the signature 6,13-methanobridge and azabicyclic system, presented a significant challenge that drove advancements in spectroscopic techniques, particularly nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. Structural characterization remained a primary focus for the next two decades, with numerous new hasubanans isolated primarily from Asian Stephania species like S. japonica and S. hernandifolia.

The 1980s and 1990s witnessed growing interest in the biosynthetic origins of these alkaloids. Studies, primarily using isotopic labeling in plant systems or related model compounds, proposed hasubanans derive from two tyrosine-derived benzyltetrahydroisoquinoline precursors, similar to morphinans. However, the specific enzymatic steps leading to the unique ring fusion and rearrangement forming the hasubanan core, particularly the formation of the C-6/C-13 methano bridge, remain incompletely elucidated compared to other alkaloid classes. Concurrently, preliminary pharmacological screening began, often revealing non-specific cytotoxicity or weak effects in standard bioassays, which, while not propelling clinical development, provided initial structure-activity relationship (SAR) hints.

The early 21st century marked a turning point with the application of advanced separation technologies (e.g., HPLC-DAD, HPLC-MS) and sensitive spectroscopic methods (high-field NMR, HRMS, ECD for stereochemistry). This enabled the identification of structurally unique and often minor hasubanans like prostephabyssine from less-studied Stephania species and plant parts. Crucially, this era saw more targeted bioactivity testing. Research expanded beyond general screens to investigate specific mechanisms, such as cytokine modulation (TNF-α, IL-6) for inflammation [2] and receptor binding assays (opioid receptors) [3], revealing the previously unrecognized, potent, and specific biological activities of compounds like prostephabyssine and its analogues.

Knowledge Gaps in Prostephabyssine Scholarship

Despite the identification of its promising bioactivities, significant gaps persist in understanding prostephabyssine:

  • Deficient Mechanistic Elucidation: While prostephabyssine inhibits TNF-α and IL-6 production, the precise molecular targets and signaling pathways involved remain entirely unknown. Does it act upstream on transcription factors like NF-κB, modulate kinase cascades, or directly interact with cytokine receptors? Similarly, the functional consequence of its δ- and µ-opioid receptor binding (agonist, antagonist, partial agonist?) and downstream signaling (G-protein coupling, β-arrestin recruitment) are unexplored. Confirmation of binding affinity via functional assays (e.g., GTPγS binding, cAMP inhibition, calcium flux) is critically lacking.
  • Incomplete Structural Characterization and SAR: Absolute configuration determination for prostephabyssine is often inferred or absent in reporting. Establishing its complete stereostructure via methods like X-ray crystallography or advanced ECD/NMR calculations is essential. Furthermore, a systematic structure-activity relationship study focused explicitly on prostephabyssine and its synthetic analogues is missing. Which structural features (e.g., specific methoxy positions, the C-14 substituent, stereochemistry) are crucial for anti-inflammatory versus opioid activity? Understanding this is vital for rational optimization.
  • Underexplored Biosynthetic Pathway: The biosynthetic route to prostephabyssine within Stephania plants is completely uncharted. Key intermediates and the specific enzymes catalyzing the cyclizations and modifications leading to its unique structure compared to simpler hasubanans are unknown. Identifying the genes involved could enable biotechnological production or pathway engineering.
  • Scarce Pharmacological Data: Beyond initial in vitro screens, prostephabyssine's pharmacokinetics (absorption, distribution, metabolism, excretion), in vivo efficacy in validated animal models of inflammation or pain, and potential effects on other biological targets (off-target screening) are unreported. Its physicochemical properties (solubility, stability, logP) crucial for drug development are also unknown.
  • Limited Taxonomic Distribution and Synthetic Access: It is unclear if prostephabyssine occurs in other Stephania species or related genera. A comprehensive phytochemical survey is needed. Moreover, no total synthesis of prostephabyssine has been reported to date. A synthetic route would confirm its structure (including stereochemistry), enable the production of sufficient quantities for thorough biological testing, and facilitate the generation of diverse analogues for SAR exploration and potential lead optimization. Current research relies solely on isolation from plant material, limiting availability and scope.

Properties

Product Name

Prostephabyssine

IUPAC Name

(1R,8S,10S,11R)-4,12-dimethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5,12-tetraene-3,11-diol

Molecular Formula

C19H23NO5

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C19H23NO5/c1-20-9-8-17-7-6-14(24-3)19(22)18(17,20)10-13(25-19)11-4-5-12(23-2)16(21)15(11)17/h4-6,13,21-22H,7-10H2,1-3H3/t13-,17+,18-,19-/m0/s1

InChI Key

MLEYOIRGICHLGN-PZGXJPJSSA-N

Canonical SMILES

CN1CCC23C14CC(C5=C2C(=C(C=C5)OC)O)OC4(C(=CC3)OC)O

Isomeric SMILES

CN1CC[C@@]23[C@]14C[C@@H](C5=C2C(=C(C=C5)OC)O)O[C@]4(C(=CC3)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.